molecular formula C15H15F3N2O3 B15106501 N,N-diethyl-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide

N,N-diethyl-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide

Cat. No.: B15106501
M. Wt: 328.29 g/mol
InChI Key: IIOVKBWOJNRRSC-UHFFFAOYSA-N
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Description

N,N-diethyl-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide (CAS Number: 1224169-55-4) is a small molecule building block based on the versatile 4-hydroxyquinoline scaffold, a structure of significant interest in medicinal chemistry for its diverse pharmacological potential . This compound features a carboxamide moiety at the 3-position and a trifluoromethoxy substituent at the 6-position of the quinoline ring. The trifluoromethoxy group is a strategic modification, as the introduction of fluorine atoms into quinoline structures is known to improve metabolic stability, influence lipophilicity, and enhance binding affinity to target proteins . The 4-hydroxyquinoline core is a privileged structure in drug discovery, with derivatives demonstrating a wide range of biological activities, particularly in oncology . Notably, quinoline-3-carboxamide analogs have been extensively investigated as potential anticancer agents . For instance, the well-studied analog Tasquinimod exerts its on-target mechanism of action via allosteric binding to HDAC4 (Histone Deacetylase 4). This interaction disrupts the formation of the HDAC4/NCoR1/HDAC3 complex, which in turn inhibits HIF-1α transcriptional activation and represses MEF-2 target genes. These pathways are critical for adaptive survival signaling within the compromised tumor microenvironment, making such compounds a focus for cancer research . The structural features of this N,N-diethyl carboxamide derivative make it a compound of interest for researchers exploring these and related biological pathways. This product is intended for research purposes as a chemical reference standard or a synthetic intermediate in the development of novel bioactive molecules. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C15H15F3N2O3

Molecular Weight

328.29 g/mol

IUPAC Name

N,N-diethyl-4-oxo-6-(trifluoromethoxy)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C15H15F3N2O3/c1-3-20(4-2)14(22)11-8-19-12-6-5-9(23-15(16,17)18)7-10(12)13(11)21/h5-8H,3-4H2,1-2H3,(H,19,21)

InChI Key

IIOVKBWOJNRRSC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CNC2=C(C1=O)C=C(C=C2)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, or Friedländer synthesis.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy reagents.

    Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the quinoline derivative with diethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N,N-diethyl-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antibacterial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and stability, allowing it to effectively inhibit or modulate the activity of its targets. This can lead to various biological effects, such as antibacterial or anticancer activity.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs and their pharmacological profiles are summarized below:

Compound Name Substituents Biological Activity Key Findings
N-(3-Fluorphenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (20) - 6-chloro
- 4-hydroxy
- 3-carboxamide (N-3-fluorophenyl)
Anticancer, antimicrobial Synthesized via THF-mediated aminolysis; activity linked to chloro and aryl groups.
N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-quinoline-3-carboxamide (52) - 6-chloro
- 4-oxo
- N3-adamantyl
CB2 receptor inverse agonist (49% of control) Chloro at position 6 critical for inverse agonism; adamantyl enhances lipophilicity.
7-Hydroxy-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide (CAS 1624261-38-6) - 7-hydroxy
- 4-carboxamide (N-3-trifluoromethylphenyl)
Unknown (commercial availability discontinued) Structural emphasis on trifluoromethylphenyl; hydroxyl at position 7 may limit solubility.
N,N-Diethyl-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide (Target) - 4-hydroxy
- 6-trifluoromethoxy
- 3-carboxamide (N,N-diethyl)
Hypothesized: Receptor modulation (e.g., CB1/CB2) or antimicrobial Trifluoromethoxy (electron-withdrawing) may enhance metabolic stability vs. chloro analogs.

Substituent Effects on Bioactivity

  • Position 6 Substitutions: Chloro (e.g., Compound 52): Associated with CB2 inverse agonism (49% efficacy) .
  • Carboxamide Modifications :
    • Diethyl groups (Target) vs. Aryl/Adamantyl (e.g., 20 , 52 ): Diethyl may reduce steric hindrance, increasing bioavailability but possibly diminishing receptor specificity .
  • Hydroxyl Position: 4-Hydroxy (Target) vs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-diethyl-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide, and what key intermediates should be prioritized?

  • Methodology : The synthesis typically involves multi-step reactions starting with fluorinated quinoline precursors. A common approach includes:

  • Step 1 : Condensation of trifluoromethoxy-substituted aniline derivatives with diethyl oxalate to form the quinoline backbone.
  • Step 2 : Hydroxylation at the 4-position using oxidative agents like potassium permanganate in acidic media .
  • Step 3 : Introduction of the N,N-diethyl carboxamide group via nucleophilic substitution with diethylamine under basic conditions .
  • Critical intermediates : Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate (for carboxamide functionalization) and 6-(trifluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (for hydroxylation optimization) .

Q. How can researchers validate the structural integrity of this compound, particularly the trifluoromethoxy and carboxamide groups?

  • Methodology : Use a combination of:

  • NMR spectroscopy : 19F^{19}\text{F}-NMR to confirm trifluoromethoxy group integrity (δ58\delta \approx -58 ppm for CF3_3O) and 1H^{1}\text{H}-NMR to resolve diethyl carboxamide protons (δ1.21.4\delta \approx 1.2–1.4 ppm for CH3_3) .
  • X-ray crystallography : To resolve positional ambiguity of the hydroxyl group (4-position) and confirm planarity of the quinoline core .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?

  • Methodology :

  • Systematic SAR studies : Compare substituent effects by synthesizing analogs (e.g., replacing trifluoromethoxy with trifluoromethyl or methoxy groups) and testing in standardized assays (e.g., MTT for cytotoxicity, ELISA for inflammatory markers) .
  • Target profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for targets like HIF-1α (linked to antiangiogenic activity) or COX-2 (inflammatory pathways) .
  • Experimental controls : Include positive controls (e.g., tasquinimod for antiangiogenic activity) and validate cell line specificity to rule off-target effects .

Q. How does the trifluoromethoxy group influence the compound’s pharmacokinetic properties, and what are the trade-offs in metabolic stability?

  • Methodology :

  • In vitro metabolic assays : Use liver microsomes (human/rat) to assess oxidative stability of the trifluoromethoxy group compared to non-fluorinated analogs.
  • LC-MS/MS analysis : Quantify metabolites (e.g., demethylated or hydroxylated derivatives) to identify degradation pathways .
  • Computational modeling : Predict logP and polar surface area to correlate trifluoromethoxy’s lipophilicity with membrane permeability .

Q. What experimental designs are recommended to study the compound’s mechanism of action in cancer models, given its structural similarity to tasquinimod?

  • Methodology :

  • In vivo xenograft models : Compare tumor growth inhibition in tasquinimod-resistant vs. sensitive cell lines (e.g., PC3 prostate cancer) to identify shared pathways .
  • Biomarker analysis : Measure plasma levels of S100A9 (a tasquinimod target linked to immune modulation) via ELISA to assess target engagement .
  • Combination therapy : Test synergy with taxanes or androgen ablation therapies, using Chou-Talalay synergy indices .

Data Analysis and Optimization

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Methodology :

  • Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without compromising cell viability .
  • pH adjustment : Exploit the hydroxyl group’s acidity (pKa ≈ 6.5–7.0) by preparing stock solutions in mildly alkaline buffers (pH 7.4–8.0) .

Q. What computational tools are most effective for predicting interactions between this compound and biological targets?

  • Recommendations :

  • Molecular dynamics (MD) simulations : Use GROMACS to model binding stability with HIF-1α over 100-ns trajectories .
  • Pharmacophore modeling : Define essential features (e.g., hydrogen bond donors at 4-hydroxy, hydrophobic trifluoromethoxy) using Schrödinger’s Phase .

Comparative and Mechanistic Studies

Q. How does this compound compare to other quinoline-3-carboxamides in inhibiting tumor angiogenesis?

  • Key findings :

  • Unlike tasquinimod, this compound lacks a sulfonamide group, which may reduce off-target binding to S100A9 but improve selectivity for VEGF receptors .
  • The trifluoromethoxy group enhances metabolic stability compared to methoxy analogs, as shown in microsomal assays (\sim2-fold longer half-life) .

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